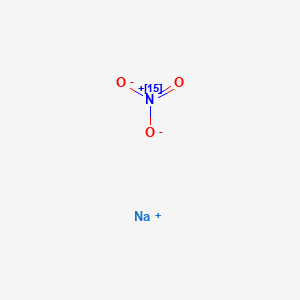
1-Naphthoesäure
Übersicht
Beschreibung
1-naphthoic acid is a naphthoic acid carrying a carboxy group at position 1. It has a role as a fungal xenobiotic metabolite and a bacterial xenobiotic metabolite. It is a conjugate acid of a 1-naphthoate.
1-Naphthoic acid is a natural product found in Triticum aestivum with data available.
Wissenschaftliche Forschungsanwendungen
Synthese von Perinaphthenonen
1-Naphthoesäure: wird zur Synthese von Perinaphthenonen verwendet, die wichtige Zwischenprodukte bei der Herstellung verschiedener organischer Verbindungen sind. Dieser Prozess beinhaltet eine dehydrative Annellierung mit Alkinen in Gegenwart eines Rhodiumkatalysators . Die Fähigkeit, komplexe Strukturen aus einfacheren aufzubauen, ist in der medizinischen Chemie für die Entwicklung neuer Arzneimittel von entscheidender Bedeutung.
Herstellung von Isocumarin-Derivaten
Forscher verwenden This compound, um Isocumarin-Derivate durch eine aerobe oxidative Cyclisierungsreaktion mit 2-Butin herzustellen, katalysiert durch Rhodium . Isocumarine sind aufgrund ihrer biologischen Aktivitäten, zu denen antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften gehören, von Bedeutung.
Produktion von Pflanzenwachstumshormonen
Als Zwischenprodukt spielt This compound eine Rolle bei der Synthese von Pflanzenwachstumshormonen . Diese Hormone sind essentiell für die Regulierung des Pflanzenwachstums und der Entwicklung, und sie finden Anwendung in der Landwirtschaft, um die Ernteerträge und die Qualität zu verbessern.
Pharmazeutische Zwischenprodukte
In der pharmazeutischen Industrie ist This compound ein Vorläufer für die Synthese verschiedener Medikamente . Ihre Derivate werden in der Formulierung von pharmazeutisch wirksamen Stoffen (APIs) verwendet, die eine Reihe von Krankheiten behandeln.
Photochemische Forschung
This compound: ist an photochemischen Studien beteiligt, da sie Licht absorbieren und emittieren kann . Diese Eigenschaft wird bei der Entwicklung neuer photochemischer Materialien mit potenziellen Anwendungen in der Bildgebung und der photodynamischen Therapie ausgenutzt.
Farbstoffherstellung
Die Verbindung wird auch bei der Herstellung von Farbstoffen verwendet . Ihre Struktur ermöglicht die Herstellung komplexer Farbstoffmoleküle, die in Textilien, Tinten und Farbstoffen verwendet werden.
Organische Synthese
In der organischen Chemie dient This compound als Baustein für die Synthese einer breiten Palette organischer Verbindungen . Ihre Carbonsäuregruppe ist reaktiv und kann modifiziert werden, um verschiedene funktionelle Moleküle zu erzeugen.
Analytische Chemie
Schließlich findet This compound in der analytischen Chemie Anwendung als Standard zur Kalibrierung von Instrumenten und als Reagenz in chemischen Assays . Ihre genau definierten Eigenschaften machen sie für den Einsatz in hochpräzisen analytischen Verfahren geeignet.
Wirkmechanismus
Target of Action
1-Naphthoic acid is an organic compound with the formula C10H7CO2H . It is one of two isomeric monocarboxylic acids of naphthalene, the other one being 2-naphthoic acid . It is used as an intermediate for the synthesis of pharmaceuticals, photochemicals, plant growth hormones, dyes, and other organic compounds . It has a role as a fungal xenobiotic metabolite and a bacterial xenobiotic metabolite .
Mode of Action
The degradation of 1-naphthoic acid is initiated by double hydroxylation of the aromatic ring adjacent to the one bearing the carboxyl group, resulting in the formation of 1,2-dihydroxy-8-carboxynaphthalene .
Biochemical Pathways
The degradation of 1-naphthoic acid is initiated by double hydroxylation of the aromatic ring adjacent to the one bearing the carboxyl group, resulting in the formation of 1,2-dihydroxy-8-carboxynaphthalene . The resultant diol was oxidized via 3-formyl salicylate, 2-hydroxyisophthalate, salicylate, and catechol to TCA cycle intermediates .
Result of Action
The result of the action of 1-Naphthoic acid is the transformation of the compound through various biochemical reactions into TCA cycle intermediates . These intermediates can then be further metabolized by the organism, serving as the sole source of carbon and energy .
Safety and Hazards
1-Naphthoic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-Naphthoic acid is a substrate for C-H activation reactions . The degradation of 1-Naphthoic acid is initiated by double hydroxylation of the aromatic ring adjacent to the one bearing the carboxyl group, resulting in the formation of 1,2-dihydroxy-8-carboxynaphthalene .
Cellular Effects
Low molecular weight polycyclic aromatic hydrocarbons (PAHs) like naphthalene and substituted naphthalenes (methylnaphthalene, naphthoic acids, 1-naphthyl N-methylcarbamate, etc.) are used in various industries and exhibit genotoxic, mutagenic, and/or carcinogenic effects on living organisms .
Molecular Mechanism
It is known that 1-Naphthoic acid can be prepared by carboxylation of the Grignard reagent generated from 1-bromonaphthalene .
Temporal Effects in Laboratory Settings
It is known that 1-Naphthoic acid is a substrate for C-H activation reactions .
Metabolic Pathways
The degradation of 1-Naphthoic acid is initiated by double hydroxylation of the aromatic ring adjacent to the one bearing the carboxyl group, resulting in the formation of 1,2-dihydroxy-8-carboxynaphthalene . This compound is then further metabolized through various metabolic pathways .
Transport and Distribution
It is known that 1-Naphthoic acid can be prepared by carboxylation of the Grignard reagent generated from 1-bromonaphthalene .
Subcellular Localization
It is known that 1-Naphthoic acid can be prepared by carboxylation of the Grignard reagent generated from 1-bromonaphthalene .
Eigenschaften
IUPAC Name |
naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNETULKMXZVUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861668 | |
| Record name | 1-Naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white or beige powder; [Alfa Aesar MSDS] | |
| Record name | 1-Naphthoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10217 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
86-55-5, 1320-04-3 | |
| Record name | 1-Naphthoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-NAPHTHOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenecarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NAPHTHOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NIV4O66BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 1-naphthoic acid?
A1: 1-Naphthoic acid has the molecular formula C11H8O2 and a molecular weight of 172.18 g/mol. Spectroscopically, it can be characterized by:
Q2: How does the structure of 1-naphthoic acid influence its self-association behavior?
A2: 1-Naphthoic acid self-associates in solution primarily through π-π stacking of the naphthalene rings and hydrophobic interactions. [] Introducing a fluorine atom, for example in 4-fluoro-1-naphthoic acid, appears to enhance the stability of these aggregates. This is supported by computational studies indicating a greater interaction energy with the addition of the fluorine substituent. []
Q3: Can you describe a novel application of 1-naphthoic acid in material science?
A4: 1-Naphthoic acid can induce the rapid formation of calcium carbonate (CaCO3) thin films at an organic-aqueous interface. [] This method promotes and accelerates the mineralization process, resulting in films with thicknesses ranging from 5 to 20 µm. [] This finding highlights the potential of using organic molecules like 1-naphthoic acid for controlled CaCO3 precipitation in material synthesis.
Q4: How does the position of substituents on the naphthalene ring affect the reactivity of 1-naphthoic acid derivatives in electrophilic aromatic substitution reactions like sulfonation?
A5: The position of electron-withdrawing substituents on the naphthalene ring significantly influences the regioselectivity of electrophilic aromatic substitution reactions like sulfonation. For instance, sulfonation of 1-naphthoic acid and its methyl ester with sulfur trioxide predominantly yields the 5- and 8-sulfonaphthoic acid isomers. [, ] This selectivity is attributed to the electronic effects of the carboxyl group, directing the electrophile to the less deactivated positions on the naphthalene ring.
Q5: How does 1-Naphthoic acid contribute to understanding structure-activity relationships in plant growth substances?
A6: Studies on substituted 1-naphthoic acids have helped elucidate the relationship between structure and plant growth activity. Research suggests that the activity is not only connected to the molecular form but also to the compound's ability to form a molecular complex at the 8-position with an electron-rich plant substrate. [] This highlights the importance of specific structural features for biological activity. Further investigations on dihydro- and tetrahydro-1-naphthoic acids have provided additional insights into the structural requirements for plant growth activity. []
Q6: Has 1-naphthoic acid been investigated as a matrix in mass spectrometry?
A7: Yes, 2-hydroxy-1-naphthoic acid has shown promise as a matrix in Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for analyzing low molecular weight porphyrins and peptides. [] It provides a 2–4-fold enhancement of ion signal for porphyrins compared to other matrices, demonstrating its potential for improving sensitivity in mass spectrometry applications. []
Q7: What are the environmental implications of 1-naphthoic acid and its derivatives?
A8: 1-Naphthoic acid can be a key intermediate in the bacterial degradation of polycyclic aromatic hydrocarbons (PAHs) like acenaphthene and phenanthrene. [, , ] Understanding the metabolic pathways and enzymes involved in these degradation processes is crucial for developing bioremediation strategies for PAH-contaminated environments.
Q8: Are there any known instances of bacteria utilizing 1-naphthoic acid as a sole carbon and energy source?
A9: Yes, Sphingobacterium sp. strain RTSB, isolated from petroleum-contaminated soil, can metabolize acenaphthene via a pathway involving 1-naphthoic acid as a key intermediate. [] Additionally, Burkholderia sp. strain BC1 can utilize both 2-hydroxy-1-naphthoic acid and naphthalene as sole carbon sources. []
Q9: Has 1-naphthoic acid been used in the synthesis of other organic compounds?
A10: Yes, 1-naphthoic acid serves as a starting material for various synthetic transformations. For example, it's used in the synthesis of perinaphthenones through rhodium-catalyzed dehydrative annulation reactions with alkynes. [] It's also a key precursor in the synthesis of multisubstituted 1-naphthoic acids via ruthenium-catalyzed C-H activation and double alkyne annulation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)

